molecular formula C7H7N3O B6179538 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 2731007-77-3

1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No. B6179538
CAS RN: 2731007-77-3
M. Wt: 149.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine, also known as NOP, is a heterocyclic organic compound that has been studied extensively for its potential to act as an important intermediate in the synthesis of various drugs and pharmaceuticals. This compound has a pyridine ring with a nitroso group attached to it and is a highly reactive species. NOP has been studied for its potential to act as an intermediate in the synthesis of drugs and pharmaceuticals due to its unique structure and reactivity. It is also of great interest in the fields of medicinal chemistry and chemical biology due to its potential as a novel therapeutic agent.

Mechanism of Action

1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has been studied for its potential to act as an intermediate in the synthesis of drugs and pharmaceuticals due to its unique structure and reactivity. This compound can undergo a variety of reactions, including nucleophilic attack, electrophilic attack, and reduction. This compound can also form complexes with metals, which can be used to catalyze reactions. This compound has also been studied for its potential to act as a novel therapeutic agent, with studies suggesting that it may be useful in the treatment of cancer, inflammation, and other diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a novel therapeutic agent, with studies suggesting that it may be useful in the treatment of cancer, inflammation, and other diseases. This compound has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the proliferation of inflammatory cells. It has also been studied for its potential to act as an antioxidant and to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a highly reactive species, which makes it a useful intermediate in the synthesis of various drugs and pharmaceuticals. However, due to its reactivity, it can be difficult to handle in the laboratory. It is important to take precautions when working with this compound, as it is highly flammable and can react violently with certain compounds. Additionally, this compound is not water-soluble, so it must be handled in an aprotic solvent.

Future Directions

1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has been studied extensively for its potential to act as an important intermediate in the synthesis of various drugs and pharmaceuticals. However, there is still much to be learned about its potential therapeutic applications. Further research is needed to explore its potential as an anticancer and anti-inflammatory agent, as well as its potential to modulate the activity of enzymes involved in drug metabolism. Additionally, further research is needed to explore the potential for this compound to act as an antioxidant and to develop methods for its safe and efficient synthesis. Additionally, further research is needed to explore the potential for this compound to act as a building block for the synthesis of other compounds, as well as its potential to act as a catalyst for reactions. Finally, further research is needed to explore the potential for this compound to act as a drug delivery vehicle.

Synthesis Methods

1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can be synthesized in several ways. One method is the nitroso-coupling reaction, which involves the reaction of a nitroso compound and a pyridine-containing compound in the presence of a base. This reaction produces a highly reactive nitroso-pyridine intermediate, which can then be further manipulated to produce this compound. Another method is the nitroso-reduction reaction, which involves the reduction of a nitroso compound with a reducing agent such as sodium borohydride. This reaction produces a nitroso-pyridine intermediate which can then be further manipulated to produce this compound.

Scientific Research Applications

1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has been studied extensively for its potential to act as an important intermediate in the synthesis of various drugs and pharmaceuticals. It has been used in the synthesis of a variety of compounds, including aminoglycosides, antibiotics, and antivirals. This compound has also been studied for its potential to act as a novel therapeutic agent, with studies suggesting that it may be useful in the treatment of cancer, inflammation, and other diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves the conversion of a pyrrolo[2,3-b]pyridine derivative to the desired compound through a series of reactions.", "Starting Materials": [ "2,3-dihydropyrrolo[2,3-b]pyridine", "nitrosyl chloride", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "water" ], "Reaction": [ "The starting material, 2,3-dihydropyrrolo[2,3-b]pyridine, is first reacted with nitrosyl chloride in the presence of acetic anhydride and sodium acetate to form the corresponding nitroso compound.", "The nitroso compound is then treated with sodium nitrite and sulfuric acid to form the diazonium salt.", "The diazonium salt is then reacted with water to form the desired compound, 1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine." ] }

CAS RN

2731007-77-3

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.